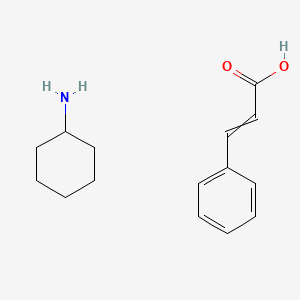
Cyclohexanamine;3-phenylprop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanamine;3-phenylprop-2-enoic acid is a compound that combines two distinct chemical entities: cyclohexanamine and 3-phenylprop-2-enoic acid It is a colorless liquid with a fishy odor and is used in various industrial applicationsIt is a white crystalline compound that is slightly soluble in water and freely soluble in many organic solvents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclohexanamine can be synthesized through the hydrogenation of aniline or by the reduction of cyclohexanone oxime. The hydrogenation process involves the use of a catalyst such as nickel or platinum under high pressure and temperature conditions. The reduction of cyclohexanone oxime can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
3-phenylprop-2-enoic acid can be synthesized through several methods, including the Perkin reaction, Claisen condensation, Knoevenagel-Doebner reaction, and Heck reaction. The most direct synthetic approach is the Knoevenagel reaction, which involves the condensation of aromatic aldehydes with propanedioic acid in the presence of a base such as piperidine .
Industrial Production Methods
Industrial production of cyclohexanamine typically involves the catalytic hydrogenation of aniline. This process is carried out in large reactors under controlled conditions to ensure high yield and purity. For 3-phenylprop-2-enoic acid, industrial production often utilizes the Perkin reaction, where benzaldehyde is condensed with acetic anhydride in the presence of sodium acetate as a catalyst .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanamine undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be oxidized to cyclohexanone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). Reduction reactions can convert cyclohexanamine to cyclohexane using hydrogen gas and a metal catalyst. Substitution reactions involve the replacement of the amine group with other functional groups, such as halogens or alkyl groups.
3-phenylprop-2-enoic acid also undergoes several types of reactions, including oxidation, reduction, and substitution. It can be oxidized to benzoic acid using strong oxidizing agents like potassium permanganate. Reduction reactions can convert it to 3-phenylpropanoic acid using hydrogen gas and a metal catalyst. Substitution reactions involve the replacement of the carboxylic acid group with other functional groups, such as esters or amides .
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), alkyl groups (e.g., methyl, ethyl)
Major Products Formed
Cyclohexanamine: Cyclohexanone (oxidation), cyclohexane (reduction), substituted cyclohexylamines (substitution)
3-phenylprop-2-enoic acid: Benzoic acid (oxidation), 3-phenylpropanoic acid (reduction), substituted cinnamic acid derivatives (substitution)
Wissenschaftliche Forschungsanwendungen
Cyclohexanamine and 3-phenylprop-2-enoic acid have numerous scientific research applications across various fields:
Chemistry: Cyclohexanamine is used as a building block in organic synthesis and as a precursor for the production of various chemicals.
Biology: Cyclohexanamine is studied for its potential use as a neurotransmitter analog and in the development of new drugs.
Medicine: Cyclohexanamine derivatives are explored for their potential therapeutic effects in treating neurological disorders.
Industry: Cyclohexanamine is used in the production of rubber chemicals, corrosion inhibitors, and surfactants.
Wirkmechanismus
The mechanism of action of cyclohexanamine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It can act as an agonist or antagonist at specific receptor sites, modulating neurotransmitter release and uptake. The exact pathways and targets depend on the specific derivative and its intended use.
3-phenylprop-2-enoic acid exerts its effects through multiple mechanisms, including inhibition of enzyme activity, modulation of gene expression, and interaction with cellular signaling pathways. It can inhibit the activity of enzymes involved in inflammation and oxidative stress, leading to its anti-inflammatory and antioxidant effects .
Vergleich Mit ähnlichen Verbindungen
Cyclohexanamine and 3-phenylprop-2-enoic acid can be compared with other similar compounds to highlight their uniqueness:
Cyclohexanamine: Similar compounds include aniline, benzylamine, and cyclohexanol.
3-phenylprop-2-enoic acid: Similar compounds include benzoic acid, phenylacetic acid, and phenylpropanoic acid.
By understanding the properties, preparation methods, chemical reactions, scientific applications, mechanisms of action, and comparisons with similar compounds, researchers can better utilize cyclohexanamine and 3-phenylprop-2-enoic acid in various fields of study and industry.
Eigenschaften
CAS-Nummer |
67217-36-1 |
|---|---|
Molekularformel |
C15H21NO2 |
Molekulargewicht |
247.33 g/mol |
IUPAC-Name |
cyclohexanamine;3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C9H8O2.C6H13N/c10-9(11)7-6-8-4-2-1-3-5-8;7-6-4-2-1-3-5-6/h1-7H,(H,10,11);6H,1-5,7H2 |
InChI-Schlüssel |
CYJMVNWBACJNLK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N.C1=CC=C(C=C1)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-Pyrrolidinedione, 1-[(2-nitrobenzoyl)oxy]-](/img/structure/B14467838.png)
![N-[3-Chloro-3-(4-methoxyphenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14467858.png)
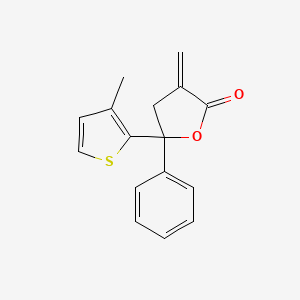
![1,8,8-Trimethylbicyclo[3.2.1]octan-3-one](/img/structure/B14467873.png)


![Benzenesulfonamide, 4-[(4-pyridinylmethylene)amino]-](/img/structure/B14467884.png)
![(7,13-dimethyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) 3-cyclopentylpropanoate](/img/structure/B14467886.png)
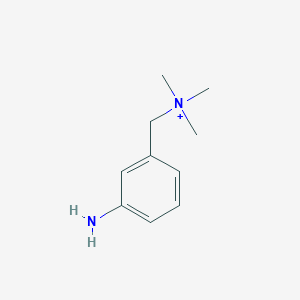

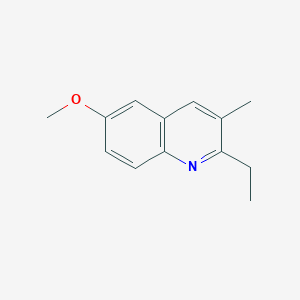
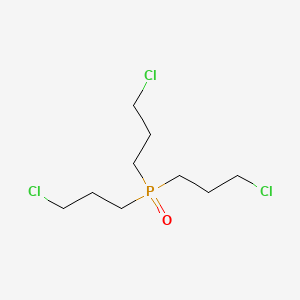

![2,2,4,8,8,10-Hexamethyl-1,5,7,11-tetraoxaspiro[5.5]undecane](/img/structure/B14467916.png)
